Phorbol-12-myristate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

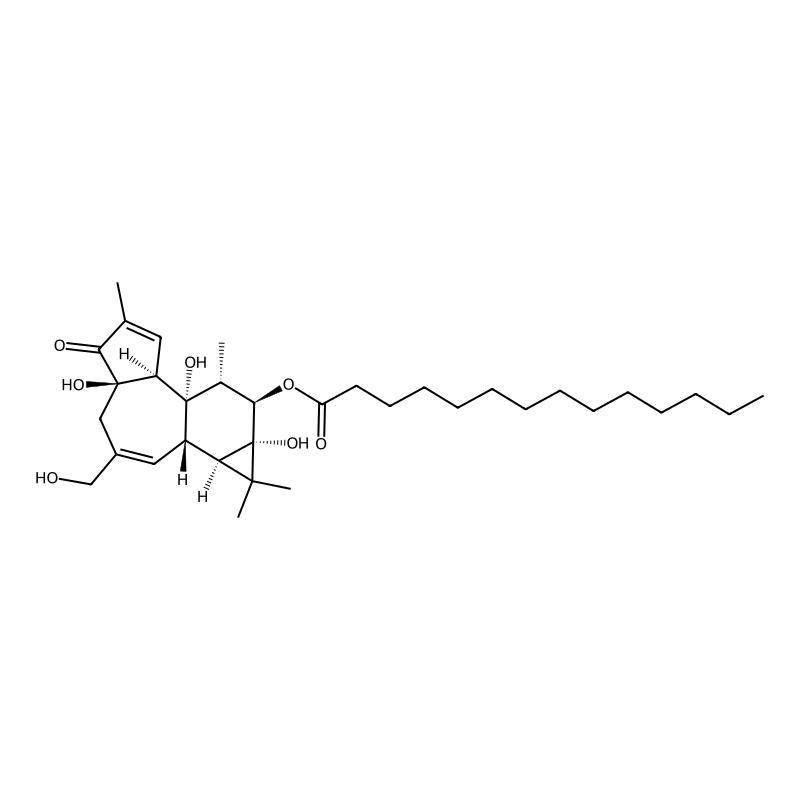

Phorbol-12-myristate is a phorbol ester derived from the seeds of the Croton tiglium plant. It is a potent tumor promoter and is recognized for its ability to activate protein kinase C, a critical enzyme involved in various cellular signaling pathways. The compound has the chemical formula and an average molecular weight of approximately 616.836 g/mol. Phorbol-12-myristate is primarily utilized in research settings to study cellular processes such as differentiation, proliferation, and apoptosis, particularly in cancer research contexts .

Phorbol-12-myristate exhibits a wide range of biological activities:

- Tumor Promotion: It is known as a potent promoter of skin tumors in mouse models, which has made it a valuable tool for studying cancer biology .

- Inflammatory Response: The compound induces inflammation by activating various pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, leading to increased production of pro-inflammatory cytokines .

- Cell Proliferation and Differentiation: Phorbol-12-myristate can stimulate cell growth and differentiation in certain cell types, making it useful for studying developmental biology .

Phorbol-12-myristate can be synthesized through several methods:

- Extraction from Natural Sources: The most common method involves extracting the compound from the seeds of Croton tiglium, where it naturally occurs.

- Chemical Synthesis: Synthetic routes have been developed that involve the modification of phorbol through esterification reactions to introduce the myristate group. These methods often require multiple steps and specific reagents to achieve the desired purity and yield .

Phorbol-12-myristate has several applications in scientific research:

- Cancer Research: As a tumor promoter, it is extensively used to study mechanisms of carcinogenesis and tumor progression.

- Signal Transduction Studies: Researchers utilize it to investigate protein kinase C pathways and their implications in various diseases.

- Cell Biology: The compound serves as a model for studying cellular responses to external stimuli, including differentiation and apoptosis .

Phorbol-12-myristate interacts with numerous cellular components:

- Protein Kinase C Activation: It binds to protein kinase C isoforms, leading to their activation and subsequent phosphorylation of target proteins involved in cell signaling .

- Cytokine Production: The compound influences the expression of various cytokines, contributing to inflammatory responses in different cell types .

- Cellular Toxicity: Studies have shown that phorbol-12-myristate can induce cytotoxic effects, including oxidative stress and apoptosis in specific cell lines .

Several compounds share structural or functional similarities with phorbol-12-myristate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phorbol 13-acetate | Phorbol Ester | Less potent than phorbol-12-myristate as a tumor promoter. |

| 4-alpha-phorbol 12,13-didecanoate | Phorbol Ester | Exhibits different biological activities compared to phorbol-12-myristate. |

| Tetradecanoylphorbol acetate | Phorbol Ester | Similar structure but varies in potency and biological effects. |

| 12-O-tetradecanoylphorbol-13-acetate | Phorbol Ester | Closely related but used differently in experimental settings. |

Phorbol-12-myristate stands out due to its potent activation of protein kinase C and its significant role as a tumor promoter, making it a critical compound for understanding cancer biology and signal transduction mechanisms .

Tigliane Diterpenoid Biosynthetic Pathways in Euphorbiaceae

The biosynthesis of phorbol-12-myristate follows the characteristic tigliane diterpenoid biosynthetic pathway found throughout the Euphorbiaceae family [4]. This complex biosynthetic route originates from the methylerythritol phosphate pathway in chloroplasts, leading to the formation of the crucial twenty-carbon substrate, geranylgeranyl pyrophosphate [14]. The pathway represents one of the most sophisticated natural product biosynthetic systems, involving multiple enzymatic transformations that generate the distinctive tigliane skeleton characteristic of phorbol-12-myristate and related compounds [2].

The tigliane diterpenoid biosynthetic pathway begins with the cyclization of geranylgeranyl pyrophosphate by casbene synthase, generating the fundamental bicyclic intermediate casbene [5] [12]. This initial cyclization represents the committed step in tigliane biosynthesis and establishes the basic carbon framework that will be elaborated through subsequent oxidative modifications [21]. Following casbene formation, a series of cytochrome P450-mediated oxidations introduce hydroxyl groups at specific positions, creating the polyoxygenated tigliane skeleton characteristic of biologically active phorbol esters [12] [15].

Research has demonstrated that tigliane diterpenoids possess a distinctive 5/7/6/3 fused tetracyclic structure, wherein the final ring forms a gem-dimethylcyclopropane configuration [4]. In all tigliane compounds isolated from Euphorbiaceae species, the ring fusion patterns are consistently trans-fused between the first two rings and between the second and third rings, while the third and fourth rings maintain a cis-fused arrangement [4]. This stereochemical consistency across the family suggests highly conserved enzymatic mechanisms governing the cyclization and subsequent modifications of the tigliane framework [17].

Table 1: Biosynthetic Pathway Steps from Geranylgeranyl Pyrophosphate to Phorbol

| Step | Reaction | Enzyme(s) | Intermediate | Pathway Branch |

|---|---|---|---|---|

| 1 | Geranylgeranyl pyrophosphate cyclization | Casbene Synthase | Casbene | Core pathway |

| 2 | Casbene 5-oxidation | CYP726A14/CYP726A17/CYP726A18 | 5-hydroxy-casbene | Core pathway |

| 3 | Casbene 9-oxidation | CYP71D445 | 9-hydroxy-casbene | Core pathway |

| 4 | Formation of 5,9-casbene diol | CYP726A27/CYP71D445 | 5,9-casbene diol | Core pathway |

| 5 | Additional oxidation at C-6 | CYP726A27/CYP71D445 | Trioxygenated casbene | Core pathway |

| 6 | Cyclization (C-6 to C-10 bond) | ADH1 | Jolkinol C (lathyrane) | Lathyrane formation |

| 7 | Lathyrane to tigliane conversion | Multiple enzymes | Phorbol (tigliane) | Tigliane formation |

The biosynthetic machinery responsible for tigliane production demonstrates remarkable conservation across Euphorbiaceae species, with gene clusters containing the necessary biosynthetic enzymes identified in multiple genera including Ricinus, Euphorbia, Jatropha, and Croton [17]. These gene clusters typically contain casbene synthases alongside multiple cytochrome P450 enzymes from the CYP726A subfamily, which collectively catalyze the oxidative elaboration of the casbene intermediate into mature phorbol compounds [12] [17].

Enzymatic Mechanisms of Casbene Synthase in Phorbol-12-Myristate Production

Casbene synthase represents the pivotal enzyme in phorbol-12-myristate biosynthesis, catalyzing the conversion of geranylgeranyl pyrophosphate to casbene through a complex cyclization mechanism [5] [14]. This enzyme belongs to the family of lyases, specifically those carbon-oxygen lyases acting on phosphates, and is systematically classified as geranylgeranyl-diphosphate diphosphate-lyase with cyclizing and casbene-forming activity [5]. The enzymatic reaction proceeds through the elimination of diphosphate from geranylgeranyl pyrophosphate, coupled with the formation of multiple carbon-carbon bonds that establish the characteristic bicyclic casbene structure [14].

Recent investigations have revealed that casbene synthase demonstrates remarkable substrate specificity, primarily accepting geranylgeranyl pyrophosphate as its natural substrate [14]. However, under specific metabolic conditions where flux through the methylerythritol phosphate pathway is altered, the enzyme can also accept modified substrates such as 16-hydroxy-geranylgeranyl pyrophosphate, leading to the formation of 16-hydroxy-casbene derivatives [14]. This substrate promiscuity provides insight into the evolutionary flexibility of the enzyme and suggests potential routes for metabolic engineering approaches to generate novel tigliane derivatives.

The mechanistic details of casbene synthase catalysis involve the coordination of magnesium ions and the precise positioning of the geranylgeranyl pyrophosphate substrate within the enzyme active site [27]. Structural studies of related geranylgeranyl pyrophosphate synthases have revealed that these enzymes contain two conserved DDXXD motifs that coordinate metal ions essential for catalytic activity [27]. The active site architecture creates an elongated hydrophobic crevice that accommodates the extended prenyl substrate and facilitates the complex cyclization reaction that generates the casbene product [27].

Table 2: Enzymatic Parameters of Key Enzymes in Phorbol Ester Biosynthesis

| Enzyme | Substrate | Product | Reaction Type | Enzyme Family |

|---|---|---|---|---|

| Casbene Synthase | Geranylgeranyl pyrophosphate | Casbene | Cyclization | Terpene Synthase |

| Geranylgeranyl Pyrophosphate Synthase | Farnesyl pyrophosphate + Isopentenyl pyrophosphate | Geranylgeranyl pyrophosphate | Condensation | Prenyltransferase |

| CYP726A14 | Casbene | 5-keto-casbene | Oxidation | Cytochrome P450 |

| CYP726A15 | Neocembrene | 5-keto-neocembrene | Oxidation | Cytochrome P450 |

| CYP726A16 | 5-keto-casbene | 7,8-epoxy-5-keto-casbene | Epoxidation | Cytochrome P450 |

| CYP726A17 | Casbene | 5-hydroxy-casbene | Hydroxylation | Cytochrome P450 |

| CYP726A18 | Casbene | 5-hydroxy-casbene | Hydroxylation | Cytochrome P450 |

| ADH1 (Alcohol Dehydrogenase) | 5,9-casbene diol | Jolkinol C (cyclized) | Dehydrogenation/Cyclization | Dehydrogenase |

The catalytic mechanism of casbene synthase involves multiple discrete steps, beginning with substrate binding and metal ion coordination, followed by the initial ionization of the diphosphate leaving group [14]. The resulting carbocation intermediate undergoes a series of cyclization reactions that establish the bicyclic framework of casbene [21]. The enzyme active site provides a template that directs the stereochemical outcome of these cyclizations, ensuring the production of casbene with the correct three-dimensional structure required for subsequent enzymatic modifications [14].

Kinetic studies of casbene synthase have demonstrated that the enzyme exhibits typical Michaelis-Menten behavior, with substrate saturation kinetics observed at high concentrations of geranylgeranyl pyrophosphate [14]. The enzyme shows optimal activity under physiological conditions of temperature and pH, consistent with its role in primary metabolism within plant cells [14]. Product inhibition studies have revealed that casbene itself does not significantly inhibit the enzyme, allowing for efficient conversion of substrate to product under normal cellular conditions [21].

Ecological Distribution in Croton tiglium and Jatropha curcas

The ecological distribution of phorbol-12-myristate and related phorbol esters shows distinct patterns within Croton tiglium and Jatropha curcas, two of the primary natural sources of these compounds [8] [9]. Croton tiglium, commonly known as purging croton, represents the historical source from which phorbol was first isolated in 1934, and continues to serve as a significant reservoir of phorbol esters including phorbol-12-myristate [1] [8]. The seeds of Croton tiglium contain substantial concentrations of phorbol esters, with reported levels reaching 5.2 milligrams per 100 grams of dried seeds in untreated material [20].

Jatropha curcas demonstrates considerable variation in phorbol ester content depending on the variety and geographic origin [10] [11]. Toxic varieties of Jatropha curcas seeds contain approximately 3.45 milligrams of phorbol esters per gram of kernel, while non-toxic varieties from specific geographic regions such as Mexico contain only 0.11 milligrams per gram [10] [19]. This dramatic variation in phorbol ester accumulation reflects underlying genetic differences between cultivars and suggests the existence of distinct chemotypes within the species [9] [11].

The tissue-specific distribution of phorbol esters within Jatropha curcas reveals a preferential accumulation pattern that favors reproductive and developing tissues [11]. Seeds represent the primary site of phorbol ester storage, with the endotesta layer showing the highest concentrations among seed tissues [11]. Mature leaves and stems generally contain lower levels of phorbol esters compared to reproductive structures, while latex contains moderate concentrations that may serve defensive functions against herbivores [11].

Table 3: Phorbol Ester Content in Different Plant Tissues

| Plant Species | Tissue/Part | Phorbol Ester Content | Reference |

|---|---|---|---|

| Croton tiglium (unpurified seeds) | Seeds | 5.2 mg/100g | Croton tiglium study |

| Croton tiglium (purified seeds) | Seeds (milk-treated) | 1.8 mg/100g | Ayurvedic detoxification |

| Jatropha curcas (toxic variety) | Kernel | 3.45 mg/g | Toxic variety analysis |

| Jatropha curcas (non-toxic variety) | Kernel | 0.11 mg/g | Non-toxic variety |

| Jatropha curcas (seeds) | Seeds | 5.1 mg/g | High-performance liquid chromatography quantification |

| Jatropha curcas (endotesta) | Seed coat layer | Highest accumulation | Tissue distribution |

| Jatropha curcas (leaves) | Leaves | Lower content | Comparative analysis |

| Jatropha curcas (stem) | Stem | Lower content | Comparative analysis |

| Jatropha curcas (latex) | Latex | Moderate content | Tissue distribution |

| Jatropha curcas (buds) | Flower buds | High expression | Gene expression |

| Jatropha curcas (green fruits) | Fruits | High expression | Gene expression |

Environmental factors significantly influence phorbol ester accumulation patterns in both species [11]. Abiotic stresses such as drought and cold temperatures can modulate the expression of biosynthetic genes and consequently affect phorbol ester levels in plant tissues [11]. These stress-responsive changes in phorbol ester production may represent adaptive mechanisms that enhance plant survival under challenging environmental conditions [11].

The geographic distribution of high phorbol ester-producing varieties of both Croton tiglium and Jatropha curcas shows correlation with specific climatic zones and soil conditions [10] [11]. Regions with semi-arid climates and well-drained soils tend to support plants with higher phorbol ester content, suggesting that environmental stress may promote the accumulation of these defensive compounds [11]. This pattern has important implications for the sustainable cultivation and utilization of these species for both pharmaceutical and industrial applications [10].

Genetic Regulation of Phorbol Ester Accumulation in Plant Tissues

The genetic regulation of phorbol ester accumulation in plant tissues involves complex transcriptional networks that coordinate the expression of multiple biosynthetic genes [11] [12]. Key regulatory elements include the genes encoding geranylgeranyl pyrophosphate synthase, casbene synthase, and various cytochrome P450 enzymes that collectively determine the capacity for phorbol ester production [11] [17]. These genes show distinct expression patterns across different tissues and developmental stages, with particularly high activity in reproductive organs such as flower buds and developing fruits [11].

Transcriptional analysis has revealed that genes directly responsible for phorbol ester biosynthesis are preferentially expressed in young and reproductive tissues compared to mature vegetative organs [11]. The geranylgeranyl pyrophosphate synthase gene shows 13.1-fold higher expression in flower buds compared to mature leaves, while casbene synthase demonstrates an even more dramatic 45.9-fold increase in buds [11]. Similarly, green fruits exhibit elevated expression of these key biosynthetic genes, with 2.7-fold and 12.14-fold increases for geranylgeranyl pyrophosphate synthase and casbene synthase, respectively [11].

The cytochrome P450 reductase gene, which provides essential electron transfer activity for the cytochrome P450 enzymes involved in phorbol ester biosynthesis, shows coordinate upregulation with the core biosynthetic genes [11]. Expression levels of this gene reach 8.37-fold higher levels in flower buds and 6.72-fold higher levels in green fruits compared to mature leaf tissue [11]. This coordinate regulation ensures that the electron transfer capacity matches the demand created by increased cytochrome P450 enzyme expression [11].

Table 4: Gene Expression Patterns in Phorbol Ester Biosynthesis

| Gene | Function | Expression in Buds | Expression in Green Fruits | Tissue Specificity |

|---|---|---|---|---|

| Geranylgeranyl Pyrophosphate Synthase | Geranylgeranyl pyrophosphate synthesis | 13.1-fold | 2.7-fold | Reproductive organs |

| Casbene Synthase | Casbene cyclization | 45.9-fold | 12.14-fold | Reproductive organs |

| Cytochrome P450 Reductase | P450 electron transfer | 8.37-fold | 6.72-fold | Young tissues |

| CYP726A14 | Casbene 5-oxidation | High | Moderate | Seed tissues |

| CYP726A15 | Neocembrene 5-oxidation | Moderate | High | Multiple tissues |

| CYP726A16 | Casbene 7,8-epoxidation | Moderate | High | Seed development |

| CYP726A17 | Casbene 5-oxidation | High | Moderate | Young organs |

| CYP726A18 | Casbene 5-oxidation | High | Moderate | Young organs |

| ADH1 (Alcohol Dehydrogenase) | Cyclization catalyst | Variable | High | Mature tissues |

Gene clustering analysis has identified physical clusters of diterpenoid biosynthetic genes in multiple Euphorbiaceae species, providing evidence for coordinated regulation at the chromosomal level [12] [17]. These clusters typically contain casbene synthases alongside multiple cytochrome P450 genes from the CYP726A subfamily, suggesting that gene duplication and divergence have contributed to the evolution of specialized biosynthetic capabilities [12] [17]. The presence of similar gene clusters across diverse Euphorbiaceae genera indicates that this organization represents an ancient evolutionary innovation that has been maintained due to its functional advantages [17].

Stress-responsive regulation of phorbol ester biosynthetic genes demonstrates the integration of environmental sensing with secondary metabolite production [11]. Cold and drought stress conditions upregulate the expression of terpenoid biosynthetic genes, including those involved in phorbol ester production [11]. This stress-responsive gene expression may represent an adaptive mechanism that increases the production of defensive compounds under conditions where plants face increased herbivore pressure or pathogen attack [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant